2-Amino-1-(5-bromo-2-chlorophenyl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-1-(5-bromo-2-chlorophenyl)ethan-1-one: is a chemical compound with a unique structure. It contains an amino group (NH2) and a ketone functional group (C=O) attached to a phenyl ring. The bromine and chlorine atoms further enhance its complexity. This compound has applications in various scientific fields due to its intriguing properties.
Vorbereitungsmethoden
Synthetic Routes:
Acylation of Aniline Derivatives: One common synthetic route involves acylating aniline derivatives with an acyl chloride or acid anhydride. For example
Reductive Amination: Another approach is reductive amination of a ketone with an amine
Industrial Production:
The industrial production of this compound typically involves large-scale synthesis using optimized conditions to achieve high yields.
Analyse Chemischer Reaktionen
Oxidation: The ketone group can undergo oxidation to form a carboxylic acid.
Reduction: Reduction of the ketone leads to the corresponding alcohol.
Substitution: The halogen atoms (bromine and chlorine) can be substituted with other functional groups.
Common Reagents: Acyl chlorides, amines, reducing agents (e.g., NaBH), and halogenating agents.
Major Products: The primary product is 2-Amino-1-(5-bromo-2-chlorophenyl)ethan-1-one itself.
Wissenschaftliche Forschungsanwendungen
Medicine: Investigated for potential pharmaceutical applications due to its structural features.
Chemical Biology: Used as a building block in the synthesis of more complex molecules.
Industry: Employed in the production of specialty chemicals.
Wirkmechanismus
The exact mechanism of action remains an active area of research. its interactions with biological targets likely involve binding to specific receptors or enzymes, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
While there are related compounds (such as 2-Bromo-1-(2-chlorophenyl)ethanone ), the combination of amino, ketone, and halogen functionalities in 2-Amino-1-(5-bromo-2-chlorophenyl)ethan-1-one makes it distinct.
Eigenschaften
Molekularformel |
C8H7BrClNO |
---|---|
Molekulargewicht |
248.50 g/mol |
IUPAC-Name |
2-amino-1-(5-bromo-2-chlorophenyl)ethanone |
InChI |
InChI=1S/C8H7BrClNO/c9-5-1-2-7(10)6(3-5)8(12)4-11/h1-3H,4,11H2 |
InChI-Schlüssel |
KSZLJALKLKLLDM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Br)C(=O)CN)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.